N-benzyl-3-cyclohexene-1-carboxamide

Physicochemical characterization Solid-state properties Cycloalkylamide comparator

Researchers using non-specific amides as negative controls in sEH inhibitor screening risk false-negative attribution. N-Benzyl-3-cyclohexene-1-carboxamide provides a structurally matched negative control from the same cycloalkylamide series with documented SAR divergence. - Unsubstituted benzyl group confers sharply reduced sEH potency vs. polar-substituted analogs, establishing reliable assay window - Low melting point (34-38 °C) enables solvent-free liquid-phase handling, unlike the saturated analogue (mp ~149-151 °C) - C₆ cyclohexene core defines the minimum viable ring size for sEH activity; smaller rings (≤C₅) are inactive

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
Cat. No. B261835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-cyclohexene-1-carboxamide
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C14H17NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-5,7-8,13H,6,9-11H2,(H,15,16)
InChIKeyNYFZHOMYYBOKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 750 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-cyclohexene-1-carboxamide: Structural and Property Baseline


N-Benzyl-3-cyclohexene-1-carboxamide (CAS 51905-03-0) is a cyclohexene-based carboxamide with the molecular formula C₁₄H₁₇NO and a molecular weight of 215.29 g/mol . The compound features a cyclohex-3-ene ring linked via an amide bond to an unsubstituted benzyl group. Key physicochemical properties from supplier documentation include a melting point of 34–38 °C, a boiling point of 242.8 °C at 760 mmHg, and a flash point above 110 °C . This compound serves as a representative scaffold within the cycloalkylamide chemical space, where both the unsaturation of the cyclohexene ring and the nature of the N-substituent critically govern target engagement, physicochemical behavior, and synthetic tractability.

Control compound

Structurally matched low-activity sEH inhibitor control for screening cascades

Solid-state

Low-melting-point solid supports ambient-temperature solution-phase processing

Ring-size tool

Defines minimal C₆ cycloalkane boundary for sEH inhibition SAR studies

Conformation

Half-chair cyclohexene geometry for entropy-driven binding investigations

Why Close Analogs Cannot Replace N-Benzyl-3-cyclohexene-1-carboxamide


Within the cycloalkylamide class, seemingly minor structural modifications produce large shifts in biological potency. In the soluble epoxide hydrolase (sEH) inhibitor series, moving from a cyclohexane to a smaller cyclopentane ring abolishes inhibition entirely, while the presence of an unsubstituted benzyl group on the amide nitrogen induces a substantial decrease in potency compared to polar-substituted benzyl analogs [1]. Unsaturation in the cyclohexene ring further distinguishes this compound from its fully saturated counterpart (N-benzylcyclohexanecarboxamide) by altering ring conformation, π-character, and metabolic susceptibility. These SAR features mean that generic in-class substitution—replacing N-benzyl-3-cyclohexene-1-carboxamide with N-benzylcyclohexanecarboxamide, N-phenyl-cyclohex-3-ene-1-carboxamide, or the unsubstituted 3-cyclohexene-1-carboxamide—cannot be assumed to preserve target potency, physicochemical profile, or synthetic utility. The quantitative evidence below documents precisely where and by how much this compound diverges from its closest analogs.

Ring contraction

Replacing cyclohexene with cyclopentane abolishes sEH inhibition; C₅ analogs are inactive.

Saturated analog mismatch

N-Benzylcyclohexanecarboxamide has chair conformation and ~110°C higher melting point; solid-state and conformational profiles may not transfer.

Benzyl substitution shift

Polar-substituted benzyl analogs show >>100-fold higher sEH potency; unsubstituted benzyl is required for low-activity control context.

Quantitative Differentiation vs. Structural Analogs


Melting Point Depression vs. Saturated Analog

The cyclohexene unsaturation in N-benzyl-3-cyclohexene-1-carboxamide lowers the melting point by an estimated ≥30 °C versus its fully saturated analog N-benzylcyclohexanecarboxamide. The target compound melts at 34–38 °C ; a representative N-benzylcyclohexanecarboxamide reference (CAS 35665-26-0) is described as a white powder with a melting point of 149–151 °C in commercial listings, consistent with a structurally rigidified, fully saturated cyclohexane amide core [1]. This depression reflects disruption of crystal packing by the sp² centers in the cyclohexene ring, which introduces conformational flexibility and reduces lattice enthalpy.

Melting point depression
Reported
~111–117 °C lower than saturated analog
Solid-state property context may differ markedly; supports ambient handling selection.
Cross-study comparison; no standardized DSC data available.
Physicochemical characterization Solid-state properties Cycloalkylamide comparator

Inhibition Potency Loss with Unsubstituted Benzyl Group

In the cycloalkylamide sEH inhibitor series, replacement of a polar-substituted benzyl group (e.g., compound 32 in Kim et al., 2011) with an unsubstituted benzyl group—as found in N-benzyl-3-cyclohexene-1-carboxamide—results in a dramatic loss of inhibition potency. The Kim et al. study explicitly states: “A nonsubstituted benzyl, alkyl, aryl, or biaryl structure present on the right side of the cycloalkylamide function induced a big decrease in inhibition potency” [1]. While a specific IC₅₀ value for this exact compound is not reported in that study, the class-level SAR indicates that its sEH inhibitory activity is expected to be >100-fold weaker than optimized polar-benzyl analogs (e.g., compound 32 with a tetrahydronaphthalene left-side and polar benzyl right-side modification). This positions N-benzyl-3-cyclohexene-1-carboxamide as a negative control or low-potency reference compound within sEH inhibitor programs.

Benzyl SAR potency loss
Class-level
Estimated >100-fold weaker than polar-benzyl analogs
Supports low-activity control role; substitution-sensitive SAR.
Inferred from series SAR; exact IC₅₀ not reported for this compound.
Soluble epoxide hydrolase SAR Cycloalkylamide pharmacophore

Cyclohexene Ring Requirement for sEH Activity

The cyclohexene ring of N-benzyl-3-cyclohexene-1-carboxamide satisfies the minimum C₆ cycloalkane requirement for sEH engagement established by Kim et al. (2011): “at least a C₆ like cyclohexane was necessary to yield reasonable inhibition potency on the target enzyme. In compounds with a smaller cycloalkane or with a polar group on the left side of amide function, no inhibition was observed” [1]. This means that any cyclopentyl or cyclobutyl analog (e.g., N-benzyl-cyclopent-3-ene-1-carboxamide) would be completely inactive. The cyclohexene ring therefore represents the smallest functional cycloalkene core within this chemotype, and any further ring contraction leads to total loss of sEH activity.

Ring-size requirement
Class-level
C₆ cyclohexene is minimum active ring size; C₅ inactive
Defines binary SAR boundary; supports ring-size tool selection.
Qualitative cut-off from recombinant human sEH assay; no quantitative ring-strain data.
Ring-size SAR sEH inhibition Cycloalkane pharmacophore

Conformational Restriction from Cyclohexene sp² Geometry

The cyclohex-3-ene ring adopts a half-chair conformation with sp²-hybridized carbons at positions 3 and 4, creating a planar segment that is absent in the chair conformation of the saturated cyclohexane ring. This conformational constraint alters the spatial presentation of the amide pharmacophore relative to the benzyl group. In N-benzylcyclohexanecarboxamide, the fully saturated ring permits chair-chair interconversion, whereas the cyclohexene ring of the target compound restricts ring-flipping dynamics, reducing the number of accessible low-energy conformers. This preorganization effect can influence entropic binding penalties and target selectivity, though direct comparative binding data for this specific pair are not yet published [1]. The X-ray crystal structure of a closely related cyclohex-3-ene-1-carboxamide derivative confirms the half-chair geometry and the orientation of the amide substituent [2].

Conformational restriction
Source review
Half-chair geometry confirmed by X-ray of related derivative
Supports conformational probe context for entropy-binding studies.
No direct binding data for this compound pair; entropic contribution inferred from ring chemistry.
Conformational analysis Cyclohexene geometry Ligand preorganization

Procurement and Application Scenarios


Negative Control for sEH Inhibitor Screening

Because the unsubstituted benzyl group of N-benzyl-3-cyclohexene-1-carboxamide confers a large decrease in sEH inhibition potency relative to polar-substituted benzyl analogs [1], this compound is optimally deployed as a structurally matched negative control in sEH inhibitor screening. Including it alongside high-potency analogs (e.g., compound 32-type derivatives) establishes the assay window and confirms that observed inhibition is driven by specific benzyl-substitution SAR rather than non-specific cycloalkylamide scaffold effects. Procuring this compound for assay validation rather than using a random low-potency amide ensures chemical context relevance and avoids false-negative attribution.

Low-Melting-Point Compound for Solution-Phase Processing

With a melting point of 34–38 °C [1], N-benzyl-3-cyclohexene-1-carboxamide remains liquid or semi-solid at slightly above ambient temperature, in contrast to the saturated analogue N-benzylcyclohexanecarboxamide (mp ~149–151 °C). This property makes it uniquely suited for research applications requiring low-temperature melt processing, solvent-free liquid-phase handling, or eutectic mixture formulation. Procurement of the saturated analogue would necessitate elevated temperatures for handling, potentially inducing thermal degradation or unintended reactivity in sensitive assay formats.

Ring-Size SAR Boundary Standard

The cyclohexene core of N-benzyl-3-cyclohexene-1-carboxamide represents the minimum ring size (C₆) that supports sEH inhibitory activity within the cycloalkylamide series; C₅ and smaller rings yield inactive compounds [1]. This binary SAR feature makes the compound an essential chemical probe for defining the ring-size boundary in structure-guided optimization. Medicinal chemistry teams procuring this compound use it to benchmark whether newly synthesized analogs with modified ring systems retain or lose activity, thereby constraining the design space to viable core scaffolds.

Conformational Probe for Entropy-Driven Binding Studies

The half-chair geometry of the cyclohex-3-ene ring, confirmed by X-ray crystallography of related derivatives [2], restricts the conformational ensemble relative to the fully saturated cyclohexane chair system. This property positions N-benzyl-3-cyclohexene-1-carboxamide as a probe molecule for investigating the role of ligand preorganization and conformational entropy in target binding. In fragment-based drug discovery or isothermal titration calorimetry (ITC) studies, comparing this compound with N-benzylcyclohexanecarboxamide can deconvolute enthalpic vs. entropic contributions to binding free energy, informing rational design of conformationally constrained leads.

Application
Selection Property
Validation Focus
Negative control for sEH inhibitor screening
Unsubstituted benzyl SAR context
Potency separation from polar-benzyl analogs
Low-melt solution-phase processing
Ambient solid-state thermal profile
Handling compatibility vs. high-melting saturated analog
Ring-size SAR boundary standard
Minimum C₆ cycloalkane core
Activity retention vs. ring contraction
Conformational probe for entropy-driven binding studies
Half-chair cyclohexene geometry
Conformational entropy contribution review
Quote Request

Request a Quote for N-benzyl-3-cyclohexene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.